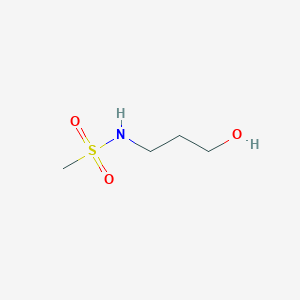
9-Hydroxy Etizolam
Overview
Description
9-Hydroxy Etizolam is a metabolite of Etizolam, a thienodiazepine derivative that is structurally related to benzodiazepines. Etizolam is known for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The compound this compound retains similar pharmacological properties and is often studied for its potential therapeutic applications .
Preparation Methods
The synthesis of 9-Hydroxy Etizolam involves several steps, starting from the parent compound, Etizolam. The primary synthetic route includes:
Oxidation of Etizolam: This step involves the use of oxidizing agents to introduce a hydroxyl group at the 9th position of the Etizolam molecule. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) under controlled temperature and pH conditions to ensure selective oxidation.
Chemical Reactions Analysis
9-Hydroxy Etizolam undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, regenerating the parent compound, Etizolam.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-Hydroxy Etizolam has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of Etizolam and its metabolites in biological samples.
Biology: Studies on this compound help understand the metabolic pathways and pharmacokinetics of Etizolam in the body.
Medicine: Research on this compound contributes to the development of new therapeutic agents for anxiety, insomnia, and other neurological disorders.
Industry: The compound is used in the pharmaceutical industry for the development and quality control of Etizolam-based medications
Mechanism of Action
The mechanism of action of 9-Hydroxy Etizolam is similar to that of Etizolam. It acts as an agonist at the gamma-aminobutyric acid (GABA) A receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The molecular targets include the benzodiazepine binding site located at the interface between the alpha and gamma subunits of the GABA A receptor .
Comparison with Similar Compounds
9-Hydroxy Etizolam is compared with other similar compounds, such as:
Etizolam: The parent compound, known for its anxiolytic and sedative properties.
Alpha-Hydroxy Etizolam: Another major metabolite of Etizolam with similar pharmacological effects.
8-Hydroxy Etizolam: A less common metabolite with distinct metabolic pathways.
The uniqueness of this compound lies in its specific hydroxylation at the 9th position, which may influence its pharmacokinetics and pharmacodynamics compared to other metabolites .
Properties
IUPAC Name |
[7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-2-10-7-12-16(11-5-3-4-6-13(11)18)19-8-14-20-21-15(9-23)22(14)17(12)24-10/h3-7,23H,2,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOHSLBWMOPWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N3C(=NN=C3CO)CN=C2C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737613 | |
| Record name | [4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-9-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52170-72-6 | |
| Record name | [4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-9-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















